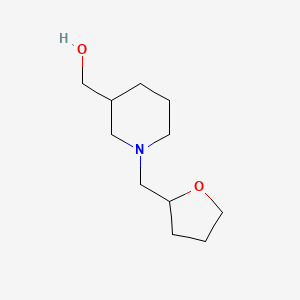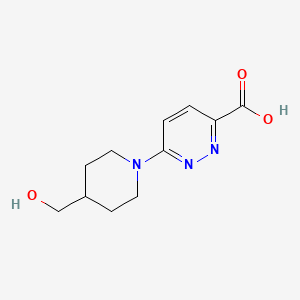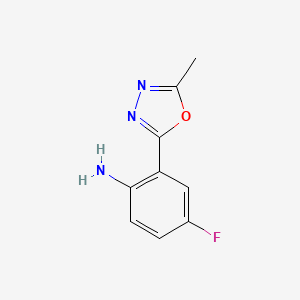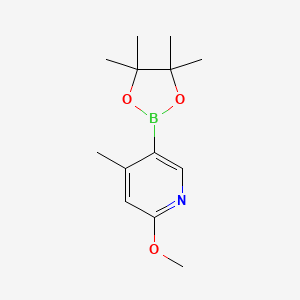
Ácido 3-(6-cloro-1-isopropil-1H-bencimidazol-2-il)propanoico
Descripción general
Descripción
“3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of “3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid” includes an imidazole ring attached to a propanoic acid group . The molecular weight of the compound is 266.73 g/mol .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados del benzimidazol, incluido el “Ácido 3-(6-cloro-1-isopropil-1H-bencimidazol-2-il)propanoico”, han demostrado poseer propiedades antimicrobianas . Pueden inhibir el crecimiento de varias bacterias y hongos, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antimicrobianos.
Actividad Anticancerígena
Los derivados del benzimidazol han mostrado potencial en el tratamiento del cáncer . Pueden interferir con el crecimiento y la proliferación de las células cancerosas, y algunos derivados se han utilizado en el tratamiento de varios tipos de cáncer.
Actividad Antiviral
Algunos derivados del benzimidazol han demostrado propiedades antivirales . Pueden inhibir la replicación de ciertos virus, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antivirales.
Actividad Antiparasitaria
Los derivados del benzimidazol se han utilizado en el tratamiento de infecciones parasitarias . Pueden inhibir el crecimiento y la reproducción de los parásitos, lo que los hace efectivos en el tratamiento de diversas enfermedades parasitarias.
Actividad Antiinflamatoria
Los derivados del benzimidazol han demostrado propiedades antiinflamatorias . Pueden reducir la inflamación en el cuerpo, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antiinflamatorios.
Actividad Antidiabética
Los derivados del benzimidazol han mostrado potencial en el tratamiento de la diabetes . Pueden ayudar a regular los niveles de azúcar en la sangre, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antidiabéticos.
Actividad Antioxidante
Los derivados del benzimidazol han demostrado propiedades antioxidantes . Pueden neutralizar los radicales libres dañinos en el cuerpo, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antioxidantes.
Mecanismo De Acción
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been extensively studied due to their wide range of biological activities. They are known to interact with various enzymes and protein receptors, making them pivotal structures in drug design .
Propionic acids
, on the other hand, are a class of carboxylic acids. They are known to inhibit prostaglandin synthesis by COX-1 and COX-2 . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.
Análisis Bioquímico
Biochemical Properties
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
The effects of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it has been observed to affect cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic balance . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can affect the PI3K-Akt signaling pathway, which is involved in regulating cell growth and survival . Additionally, it can influence the levels of various metabolites, thereby altering the overall metabolic flux .
Transport and Distribution
The transport and distribution of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For instance, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes .
Propiedades
IUPAC Name |
3-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)16-11-7-9(14)3-4-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWMWJFVCCBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


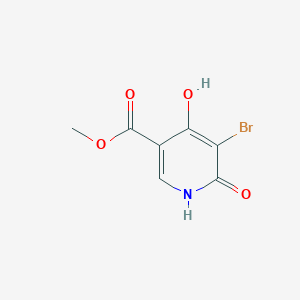
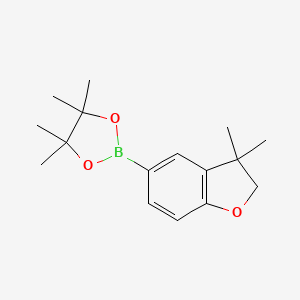
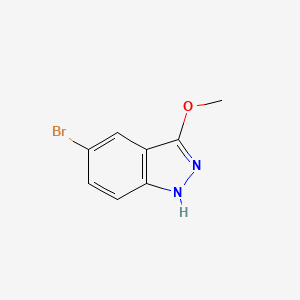
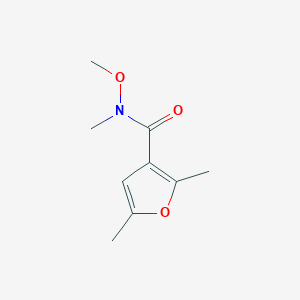
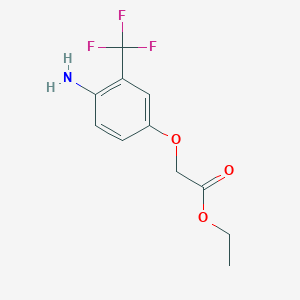


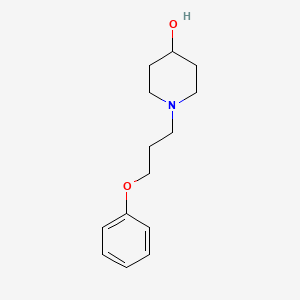
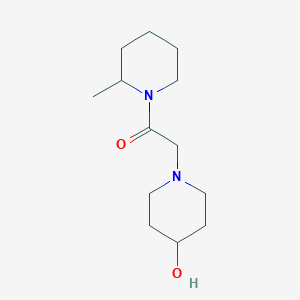
![[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1464109.png)
